molecular formula C7H11ClN2O B3005285 (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 1598321-27-7

(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No. B3005285
CAS RN: 1598321-27-7
M. Wt: 174.63
InChI Key: DPDHONHAYNISQP-UHFFFAOYSA-N
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Description

“(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C7H11ClN2O . It is related to the class of compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a chlorine atom and an isopropyl group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

“(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol” is a solid or semi-solid or liquid or lump compound . It has a molecular weight of 140.19 .

Safety and Hazards

“(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions for research on “(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological applications. Given the diverse biological activities of pyrazole derivatives, these compounds may hold promise for the development of new therapeutic agents .

properties

IUPAC Name

(4-chloro-2-propan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDHONHAYNISQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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